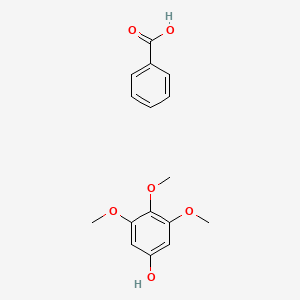
Benzoic acid;3,4,5-trimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;3,4,5-trimethoxyphenol: is an organic compound with the molecular formula C10H12O5 . It is also known by other names such as Eudesmic acid and Gallic acid trimethyl ether . This compound is characterized by a benzene ring substituted with three methoxy groups and a carboxylic acid group. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of benzoic acid;3,4,5-trimethoxyphenol typically begins with .
Halogenation: The starting material undergoes halogenation to introduce halogen atoms into the benzene ring.
Ammonolysis: The halogenated compound is then subjected to ammonolysis, where ammonia reacts with the halogenated compound to form the desired product.
Hoffman Rearrangement: This step involves the rearrangement of the intermediate compound to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include sodium hydroxide , ethanol , and hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid;3,4,5-trimethoxyphenol can undergo oxidation reactions, where the methoxy groups are converted to hydroxyl groups.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like sodium hydroxide and ethanol are commonly used.
Major Products:
Oxidation: The major product is .
Reduction: Various reduced derivatives depending on the specific reducing agent used.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Benzoic acid;3,4,5-trimethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including and properties.
Medicine: It has been evaluated for its potential use in antihypertensive and local anesthetic applications.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of benzoic acid;3,4,5-trimethoxyphenol involves its interaction with various molecular targets:
Tubulin Inhibition: The compound inhibits tubulin polymerization, which is crucial for cell division.
Heat Shock Protein 90 Inhibition: It inhibits heat shock protein 90, affecting protein folding and stability.
Thioredoxin Reductase Inhibition: The compound inhibits thioredoxin reductase, impacting cellular redox balance.
Comparison with Similar Compounds
Gallic Acid: Similar structure but with hydroxyl groups instead of methoxy groups.
Veratric Acid: Similar structure with different substitution patterns.
Trimethylgallic Acid: Another derivative with different functional groups.
Uniqueness: Benzoic acid;3,4,5-trimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a valuable compound in various research fields .
Properties
CAS No. |
93435-56-4 |
|---|---|
Molecular Formula |
C16H18O6 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
benzoic acid;3,4,5-trimethoxyphenol |
InChI |
InChI=1S/C9H12O4.C7H6O2/c1-11-7-4-6(10)5-8(12-2)9(7)13-3;8-7(9)6-4-2-1-3-5-6/h4-5,10H,1-3H3;1-5H,(H,8,9) |
InChI Key |
CUXHYVNEKZRWKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


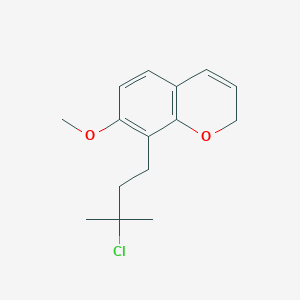
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
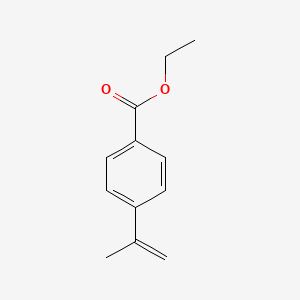
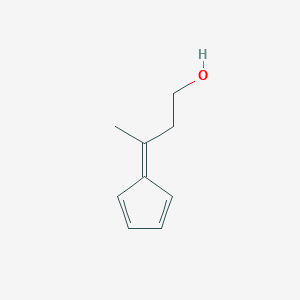
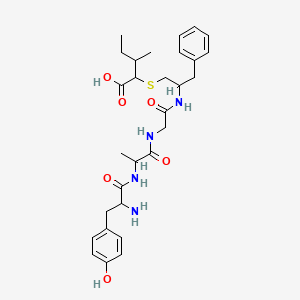
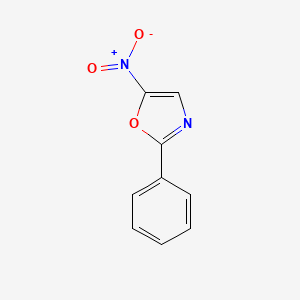
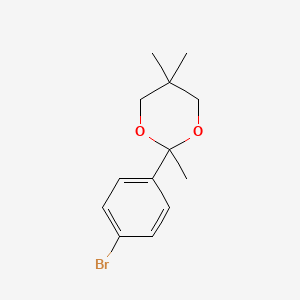

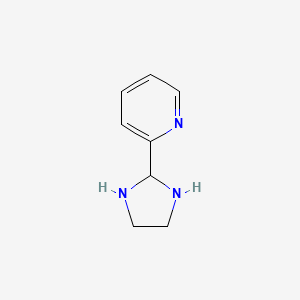
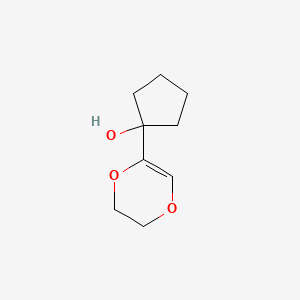
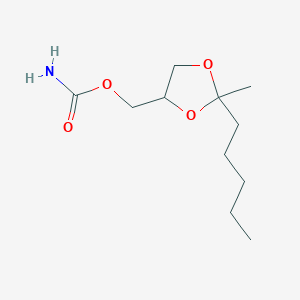

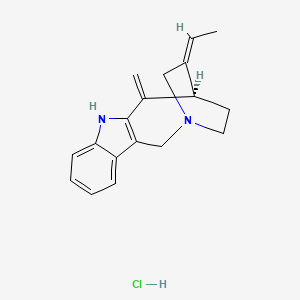
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
